(3R,4S,5S,6R)-2-((6-(Benzylamino)-3H-purin-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Descripción
Propiedades
IUPAC Name |
(3R,4S,5S,6R)-2-[(6-benzylimino-7H-purin-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O6/c24-7-11-13(25)14(26)15(27)18(28-11)29-23-9-22-16(12-17(23)21-8-20-12)19-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-15,18,24-27H,6-7H2,(H,20,21)/t11-,13-,14+,15-,18?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHYUDKNRDNTGE-XPDDWETNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C2C3=C(N=CN3)N(C=N2)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN=C2C3=C(N=CN3)N(C=N2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (3R,4S,5S,6R)-2-((6-(Benzylamino)-3H-purin-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings.
- Molecular Formula : C₃₄H₃₆O₆
- Molecular Weight : 540.65 g/mol
- Melting Point : 150–155 °C
- CAS Number : 4132-28-9
Biological Activity Overview
The biological activities of this compound include antimicrobial, antimutagenic, and potential therapeutic effects against various diseases. Below are detailed findings from various studies.
Antimicrobial Activity
Research has shown that similar compounds exhibit significant antimicrobial properties. For instance:
- A study on related tetrahydropyran derivatives demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria as well as yeasts like Candida albicans and Saccharomyces cerevisiae .
- The compound's structural similarity to other known antimicrobial agents suggests it may also possess similar properties.
Antimutagenic Activity
Antimutagenic properties have been observed in related compounds:
- Schiff bases derived from tetrahydropyran structures have shown strong antimutagenic activity against aflatoxin B1 in micronuclei assays. These findings suggest that the compound may help mitigate genotoxic effects .
Study 1: Antimicrobial and Antimutagenic Properties
A study investigated the antimicrobial and antimutagenic activities of two Schiff bases closely related to the target compound. The results indicated:
- Effective Against Pathogens : The compounds showed significant activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.
- Antimutagenic Efficacy : High concentrations (20 µM) demonstrated strong inhibition of mutagenesis induced by aflatoxin B1 .
Study 2: Structure-Activity Relationship
Another study focused on the structural characteristics influencing biological activity:
- The presence of the benzylamino group was critical for enhancing antimicrobial efficacy.
- Variations in hydroxymethyl substitutions were found to correlate with increased antimutagenic activity .
Data Table
| Biological Activity | Effectiveness | Tested Organisms |
|---|---|---|
| Antimicrobial | High | Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans |
| Antimutagenic | Strong | Aflatoxin B1 (micronuclei assay) |
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural Similarities and Differences
Core Tetrahydropyran Structure
The compound shares a conserved tetrahydropyran ring substituted with hydroxyl and hydroxymethyl groups with multiple analogs:
- Dapagliflozin Related Compound A (): Features a bromo- and ethoxybenzyl-substituted phenyl group at position 2 of the tetrahydropyran. Unlike the target compound, it lacks a purine base, instead incorporating a halogenated aromatic system for sodium-glucose cotransporter 2 (SGLT2) inhibition.
- (2S,3R,4S,5S,6R)-2-(Benzyloxy)-6-methylol-tetrahydropyran-3,4,5-triol (): Contains a benzyloxy group at position 2, differing from the target’s purine-oxy linkage. This analog highlights the role of benzyl-derived substituents in modulating hydrophobicity.
Substituent Variations
- Purine vs. Non-Purine Moieties: The target’s purine base contrasts with triazole-linked fluorinated chains () or coumarin esters (). The benzylamino group on the purine may enhance binding specificity compared to unmodified purines or pyrimidines.
- Halogenated Analogs : Compounds like (2R,3R,4R,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol () use chloro and ethoxybenzyl groups for SGLT2 inhibition, emphasizing the importance of halogenation in pharmacokinetics .
Table 1: Key Structural Comparisons
Pharmacological and Physicochemical Properties
- Solubility: The target’s hydroxymethyl and hydroxyl groups enhance hydrophilicity, but the benzylamino-purine moiety may increase lipophilicity compared to benzyloxy analogs (). Fluorinated compounds () exhibit extreme hydrophobicity due to perfluorinated chains.
- Triazole-linked compounds () may serve as prodrugs or targeted delivery systems.
Table 2: Physicochemical and Bioactive Comparisons
*Calculated based on molecular formula.
Métodos De Preparación
Purine Base Modification
- The 6-(benzylamino)-3H-purine is synthesized by nucleophilic substitution on a 6-chloropurine precursor with benzylamine under controlled conditions, often in polar aprotic solvents. This substitution is facilitated by the nucleophilicity of benzylamine and the leaving ability of the chlorine atom on the purine ring.
Sugar Moiety Preparation
The sugar part, (3R,4S,5S,6R)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, is generally prepared from glucose derivatives. Protection of hydroxyl groups as trimethylsilyl ethers or other protecting groups is common to control regioselectivity during glycosylation.
For example, 2,3,4,6-tetra-O-(trimethylsilyl)-D-gluconolactone is used as a protected sugar intermediate in similar syntheses, allowing selective reactions at the anomeric center.
Glycosylation Reaction
The glycosylation step involves coupling the purine base with the sugar moiety. This is typically conducted under anhydrous conditions using strong bases or organolithium reagents to activate the sugar or the purine for nucleophilic attack.
For instance, n-butyllithium or sec-butylmagnesium chloride-lithium chloride complexes are used to generate reactive intermediates that facilitate the formation of the glycosidic bond at low temperatures (-78 °C to -20 °C) to control stereochemistry and yield.
The reaction is often performed in solvents such as tetrahydrofuran (THF), toluene, or mixtures thereof under inert atmosphere (nitrogen or argon) to prevent moisture and oxygen interference.
Deprotection and Purification
After glycosylation, acidic conditions (e.g., methanesulfonic acid in methanol) are applied to remove silyl protecting groups and other temporary protections, revealing the free hydroxyl groups on the sugar.
The reaction mixture is then neutralized with saturated sodium bicarbonate solution to quench the acid and stabilize the product.
Extraction with organic solvents (ethyl acetate, methyl n-butyl ether) followed by washing with brine and drying over anhydrous salts (e.g., magnesium sulfate or sodium sulfate) is conducted.
Final purification steps include recrystallization from solvents such as toluene, hexane, or diisopropyl ether, and chromatographic techniques like reversed-phase high-performance liquid chromatography (HPLC) to isolate the pure compound.
Example Experimental Procedure
| Step | Reagents & Conditions | Operation Details | Yield/Outcome |
|---|---|---|---|
| 1. Purine Modification | Benzylamine substitution on 6-chloropurine | Stirring under nitrogen in polar aprotic solvent | High conversion to 6-(benzylamino)purine |
| 2. Sugar Protection | Formation of 2,3,4,6-tetra-O-(trimethylsilyl)-D-gluconolactone | Dissolution in THF, protection at low temperature | Protected sugar intermediate |
| 3. Glycosylation | Addition of n-butyllithium or sec-butylmagnesium chloride-LiCl to purine and sugar | Dropwise addition at -78 °C to -20 °C in THF/toluene | Formation of glycosidic bond with controlled stereochemistry |
| 4. Deprotection | Treatment with methanesulfonic acid in methanol | Stirring at room temperature for 18 h | Removal of silyl groups, formation of free hydroxyls |
| 5. Neutralization & Extraction | Saturated sodium bicarbonate wash, organic solvent extraction | Washing, drying, solvent removal | Crude product obtained |
| 6. Purification | Recrystallization and HPLC | Solvent precipitation and chromatographic isolation | Pure target compound obtained |
Research Findings and Analytical Data
The stereochemistry of the sugar moiety is preserved throughout the synthesis by careful temperature control and choice of reagents.
The glycosidic bond formation is highly stereoselective, favoring the β-anomer due to the reaction conditions and protecting groups used.
Yields reported in analogous syntheses are generally high, often exceeding 90% for intermediate steps and overall yields around 70-85% after purification.
Purity and identity are confirmed by spectroscopic methods including NMR (1D and 2D), mass spectrometry, and optical rotation measurements.
Summary Table of Key Reaction Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | THF, Toluene | Anhydrous, inert atmosphere required |
| Temperature | -78 °C to 25 °C | Low temp for glycosylation, room temp for deprotection |
| Base/Activator | n-Butyllithium, sec-butylmagnesium chloride-LiCl | For activation of sugar/purine |
| Acid for Deprotection | Methanesulfonic acid in methanol | Removes silyl protecting groups |
| Work-up | Saturated sodium bicarbonate wash, organic extraction | Neutralizes acid, isolates product |
| Purification | Recrystallization, HPLC | Ensures high purity |
| Yield | 70-95% (step-dependent) | High efficiency synthesis |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this compound, and what are critical reaction parameters?
- Methodology : The synthesis involves nucleophilic substitution at the purine C6 position, followed by glycosylation with a protected carbohydrate derivative. Key steps include:
- Amination : React 6-chloropurine with benzylamine under reflux in anhydrous DMF, using K₂CO₃ as a base .
- Glycosylation : Use a tetrahydro-2H-pyran triol derivative (e.g., peracetylated glucose) with a Lewis acid catalyst (e.g., BF₃·Et₂O) to form the glycosidic bond. Monitor stereochemistry via TLC and HPLC .
- Deprotection : Remove acetyl groups using methanolic ammonia, followed by purification via silica gel chromatography .
- Critical Parameters : Reaction temperature (50–80°C for amination), anhydrous conditions, and strict control of glycosylation stereochemistry to avoid α/β anomer mixtures.
Q. How can the compound’s structure be confirmed, and what analytical techniques are essential?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the purine ring substitution pattern, benzylamino group integration, and carbohydrate stereochemistry (e.g., δ 7.2–7.4 ppm for benzyl protons, δ 5.1–5.4 ppm for anomeric proton) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~462.2) .
- Polarimetry : Confirm optical activity (e.g., [α]²⁵D ~+35° for the (3R,4S,5S,6R) configuration) .
Q. What are the solubility and stability profiles under laboratory conditions?
- Solubility : Soluble in DMSO (>50 mg/mL), moderately soluble in methanol (~10 mg/mL), and poorly soluble in water (<1 mg/mL). Use sonication for aqueous suspensions .
- Stability : Stable at –20°C for >6 months. Avoid prolonged exposure to light, heat (>40°C), or acidic/basic conditions to prevent hydrolysis of the glycosidic bond .
Advanced Research Questions
Q. How to design experiments to resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?
- Methodology :
- 2D NMR : Perform NOESY or ROESY to distinguish between axial/equatorial proton orientations in the tetrahydro-2H-pyran ring. For example, cross-peaks between H1' (anomeric proton) and H3' confirm the β-glycosidic linkage .
- DFT Calculations : Compare experimental ¹³C chemical shifts with computational predictions to validate stereochemical assignments .
Q. What strategies optimize yield in glycosylation reactions while minimizing side products?
- Methodology :
- Catalyst Screening : Test Lewis acids (e.g., TMSOTf vs. BF₃·Et₂O) to enhance regioselectivity. TMSOTf may reduce orthoester formation .
- Protecting Groups : Use acetyl or benzyl groups on the carbohydrate to block unwanted hydroxyl reactivity. For example, pre-acetylation improves glycosylation efficiency by >20% .
- Kinetic Control : Conduct reactions at low temperatures (–10°C) to favor kinetic over thermodynamic products .
Q. How to assess the compound’s biological activity in cell-based assays, and what controls are critical?
- Methodology :
- Target Engagement : Test inhibition of adenosine deaminase (ADA) or purine nucleoside phosphorylase (PNP) using enzymatic assays (IC₅₀ determination) .
- Cytotoxicity : Perform MTT assays in HEK293 or HeLa cells with 0.1–100 µM concentrations. Include 6-mercaptopurine as a positive control .
- Controls : Use the parent purine derivative (without the carbohydrate moiety) to isolate the contribution of glycosylation to activity.
Q. What chromatographic techniques resolve purification challenges caused by polar byproducts?
- Methodology :
- Reverse-Phase HPLC : Use a C18 column with a gradient of 5–50% acetonitrile in 0.1% TFA aqueous solution. Retention time ~12–14 minutes .
- Ion-Exchange Chromatography : For charged impurities (e.g., unreacted benzylamine), employ a DEAE-Sepharose column with NaCl elution .
- Preparative TLC : For small-scale purification, use silica gel GF₂₅₄ plates with CH₂Cl₂:MeOH (9:1) .
Key Challenges & Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
